Potent, selective melanocortin MC1 receptor agonist (IC50 = 120 nM). Exhibits anti-inflammatory properties following ischemia-reperfusion in the vasculature. Inhibits leukocyte trafficking.
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
CAS No.: 457893-92-4
Cat. No.: VC0004809
Molecular Formula: C32H41N5O4
Molecular Weight: 559.7 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide - 457893-92-4](/images/no_structure.jpg)
CAS No. | 457893-92-4 |
---|---|
Molecular Formula | C32H41N5O4 |
Molecular Weight | 559.7 g/mol |
IUPAC Name | (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide |
Standard InChI | InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39)/t27-,28+/m0/s1 |
Standard InChI Key | GULVVTHHUIIMRL-WUFINQPMSA-N |
Isomeric SMILES | CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4 |
SMILES | CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4 |
Canonical SMILES | CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4 |
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The IUPAC name of BMS-470539 reflects its complex stereochemistry and functional groups:
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide . Its molecular formula is C32H41N5O4, with a molecular weight of 559.7 g/mol for the free base and 632.6 g/mol for the dihydrochloride salt .
Stereochemical Configuration
The compound features two chiral centers at the second carbon of the amino propanamide moiety (2S) and the second carbon of the ketopropan-2-yl group (2R) . These configurations are critical for its binding affinity to the MC1 receptor, as demonstrated by structure-activity relationship studies .
Key Structural Components
-
Piperidine core: A 4-butanoyl-4-phenyl-substituted piperidine contributes to hydrophobic interactions with the receptor .
-
Methoxyphenyl group: The 4-methoxyphenyl moiety enhances solubility and modulates receptor engagement .
-
Methylimidazole side chain: The 3-methylimidazol-4-yl group participates in hydrogen bonding and π-π stacking within the receptor's binding pocket .
Pharmacological Profile
Receptor Selectivity and Potency
BMS-470539 is a full agonist of the MC1 receptor, with a half-maximal effective concentration (EC50) of 3.8 nM in vitro . It exhibits >1,000-fold selectivity over other melanocortin receptors (MC3–MC5), making it a valuable tool for dissecting MC1-specific pathways .
Pharmacokinetics
-
Bioavailability: Subcutaneous administration achieves 100% bioavailability in murine models .
-
Half-life: The elimination half-life is approximately 1.7 hours, necessitating timed dosing in experimental settings .
-
Solubility: The dihydrochloride salt form is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM .
Mechanism of Action
MC1 Receptor Activation
The MC1 receptor is a G-protein-coupled receptor (GPCR) linked to anti-inflammatory signaling. BMS-470539 binding activates adenylate cyclase, increasing intracellular cAMP levels and downstream effects such as:
-
Inhibition of NF-κB: Reduces transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
-
Induction of anti-inflammatory mediators: Upregulates interleukin-10 (IL-10) and heme oxygenase-1 (HO-1) .
Modulation of Leukocyte Trafficking
In murine models of ischemia-reperfusion (IR) injury, BMS-470539:
-
Reduces leukocyte adhesion: Doses of 6.16–18.47 mg/kg inhibit adhesion by 50–100% .
-
Blocks leukocyte emigration: Complete inhibition occurs at 18.47 mg/kg, reversing IR-induced inflammation to sham-operated levels .
These effects correlate with suppressed tissue expression of chemokines CXCL1 and CCL2 .
Preclinical Research Findings
Ischemia-Reperfusion Injury
In mesenteric microcirculation studies, pretreatment with BMS-470539 (18.47 mg/kg) reduced:
-
Leukocyte adhesion: From 35 ± 4 cells/100 μm to 8 ± 2 cells/100 μm .
-
Chemokine levels: CXCL1 and CCL2 decreased by 70% and 65%, respectively .
Target Validation in MC1 Receptor Mutant Mice
The anti-inflammatory effects of BMS-470539 were abolished in recessive yellow (e/e) mice bearing nonfunctional MC1 receptors, confirming target specificity .
Future Directions
Structural Optimization
Second-generation analogs could improve:
-
Metabolic stability: Introducing fluorine atoms or pegylated side chains.
-
Blood-brain barrier penetration: For neuroinflammatory applications .
Parameter | Value | Reference |
---|---|---|
Molecular Formula (Free Base) | C32H41N5O4 | |
Molecular Weight (Dihydrochloride) | 632.6 g/mol | |
EC50 (MC1 Receptor) | 3.8 nM | |
Bioavailability (SC) | 100% | |
Elimination Half-life | 1.7 hours |
In Vivo Efficacy (IR Model) | Effect | Dose |
---|---|---|
Leukocyte Adhesion Inhibition | 50–100% reduction | 6.16–18.47 mg/kg |
CXCL1/CCL2 Suppression | 65–70% decrease | 18.47 mg/kg |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume